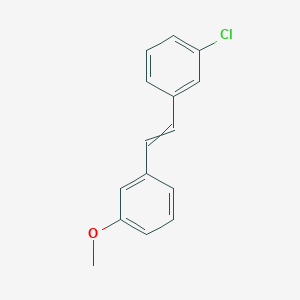
3-Chloro-3'-methoxystilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3'-methoxystilbene is a synthetic compound that is used in scientific research for a variety of applications. It is a derivative of stilbene, a naturally occurring phenylpropene found in a variety of plants. This compound is a versatile compound with a wide range of applications in laboratory experiments. It has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Chemical Properties and Synthesis :
- A study by Speicher and Schoeneborn (1997) described the isolation and structural elucidation of a monomeric stilbene derivative, closely related to 3-Chloro-3'-methoxystilbene, from bryophytes (Speicher & Schoeneborn, 1997).
- Vuk et al. (2014) investigated novel arylated chloro- and methoxy-1,3-butadienes, which are structurally similar to this compound, focusing on their molecular conformation and crystal packing (Vuk et al., 2014).
Optical Properties :
- Li et al. (2002) discussed the tuning of optical properties and enhancing solid-state emission of poly(thiophene)s by molecular control, where derivatives similar to this compound were used (Li et al., 2002).
Pharmacological Applications :
- Research by Martinez et al. (2013) developed a high-performance liquid chromatographic method for the determination of a compound structurally related to this compound in biological fluids, indicating its potential use in pharmacokinetics (Martinez et al., 2013).
Photovoltaic Research :
- Dang et al. (2011) discussed the use of materials related to this compound in polymer-based photovoltaic cells, highlighting the importance of these compounds in renewable energy research (Dang et al., 2011).
Nematocidal Activity :
- A study by Ali et al. (1992) synthesized various (E)-hydroxystilbenes from methoxystilbenes, closely related to this compound, and found them to exhibit potent nematocidal activity (Ali et al., 1992).
Mécanisme D'action
Target of Action
It is known that stilbene derivatives, to which 3c3’ms belongs, are often studied for their potential anticancer properties .
Mode of Action
The compound’s interaction with its targets likely involves intra-molecular interactions such as hyperconjugative, mesomeric, and steric effects . These interactions could potentially alter the function of the target molecules, leading to changes at the cellular level.
Action Environment
The action of 3C3’MS may be influenced by various environmental factors. For instance, the solvent in which 3C3’MS is dissolved can affect its absorption wavelength, as demonstrated in a study where the compound’s absorption was calculated in different solvents such as Acetonitrile, Methanol, and Ethanol . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by its surrounding environment.
Propriétés
IUPAC Name |
1-chloro-3-[(E)-2-(3-methoxyphenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-17-15-7-3-5-13(11-15)9-8-12-4-2-6-14(16)10-12/h2-11H,1H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHFJXLLHMOLGG-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What computational methods were employed to investigate the properties of 3C3'MS for potential anticancer drug applications?
A1: Researchers utilized Density Functional Theory (DFT) and Hartree-Fock (HF) methods with the 6-311++G (d, p) basis set to study the ground state optimized structure and spectroscopic properties of 3C3'MS []. These computational methods allowed them to calculate vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. Time-Dependent Density Functional Theory (TD-DFT) was further employed to compute the maximum wavelength of absorption in different solvents (Acetonitrile, Methanol, and Ethanol) []. These computational studies provided valuable insights into the structural and electronic properties of 3C3'MS, relevant to its potential as an anticancer agent.
Q2: What insights did the computational studies reveal about the electronic properties and potential reactivity of 3C3'MS?
A2: Analysis of the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) provided insights into the reactivity and potential interaction sites of 3C3'MS with biological targets []. Additionally, the study calculated quantum chemical descriptors, including HOMO-LUMO energy gap, ionization potential, electron affinity, and chemical hardness, which offered insights into the molecule's stability and reactivity []. These findings could guide further research into understanding how 3C3'MS might interact with specific biological targets to exert its anticancer effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
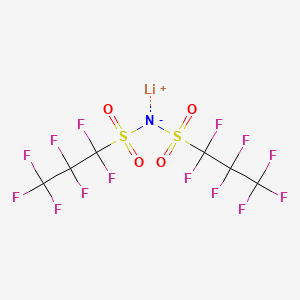



![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)
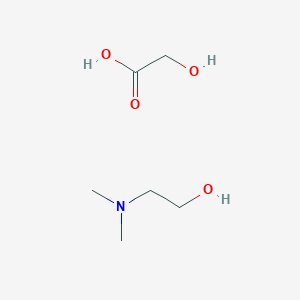
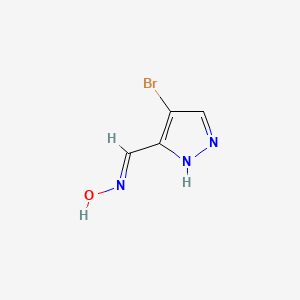
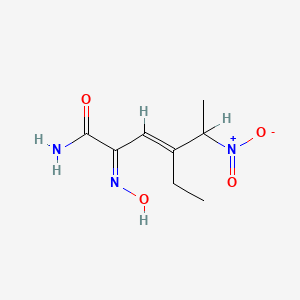
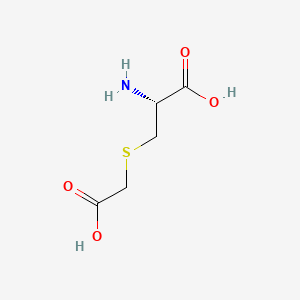

![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)

